molecular formula C13H19N5O3S B2606279 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1797814-67-5

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2606279
CAS No.: 1797814-67-5
M. Wt: 325.39
InChI Key: FUQPDUPBMZJIMY-UHFFFAOYSA-N
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Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: is a synthetic compound designed for specific interactions in biological systems and chemical applications. This unique molecular structure offers distinct properties that lend it significant utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves a multi-step process:

  • Formation of the Pyrimidine Ring: : Starting with a precursor such as 2-amino-6-methylpyrimidine, introducing the dimethylamino group through nucleophilic substitution.

  • Attachment of the Isoxazole Ring: : Using a suitable aldehyde or ketone, the isoxazole ring is constructed via a cyclization reaction.

  • Sulfonamide Formation: : Sulfonation of the isoxazole ring followed by amidation to introduce the sulfonamide functionality.

Industrial Production Methods

On an industrial scale, the production focuses on optimizing yields and purity. Automated processes with rigorous control of reaction conditions (temperature, pH, solvents) ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Primarily to modify or activate certain functional groups within the molecule.

  • Reduction: : Often employed to revert oxidized functional groups back to their original state.

  • Substitution Reactions: : Common in functionalizing the compound for specific applications or derivative synthesis.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

  • Depending on the reaction, derivatives with altered functional groups that enhance or modify biological activity or chemical reactivity.

Scientific Research Applications

In Chemistry

Used as a building block for synthesizing complex organic compounds and studying reaction mechanisms.

In Biology and Medicine

  • Enzyme Inhibition Studies: : Serves as a ligand for exploring enzyme-substrate interactions.

  • Drug Development: : Investigated for its potential therapeutic properties, especially as an antimicrobial agent.

In Industry

  • Materials Science: : Incorporated into polymers or materials requiring specific reactive functionalities.

  • Agriculture: : Potentially explored for use in developing new agrochemicals.

Mechanism of Action

This compound exerts its effects primarily through interaction with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors that recognize the sulfonamide and pyrimidine moieties.

  • Pathways Involved: : Inhibition or activation of enzymatic pathways, modulation of receptor activity, or altering cellular signaling cascades.

Comparison with Similar Compounds

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide: stands out due to its unique combination of functional groups. Similar compounds might include:

  • Sulfonamides: : General class with broad applications but varied in their specific activity.

  • Pyrimidine Derivatives: : Common in pharmaceuticals, each offering distinct biological activities depending on substitutions.

Feel free to ask for a deep dive into any specific sections or for more detail on any part!

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3S/c1-8-6-11(16-13(15-8)18(4)5)7-14-22(19,20)12-9(2)17-21-10(12)3/h6,14H,7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQPDUPBMZJIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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